4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3S/c1-15(2)17-5-7-18(8-6-17)20-13-21-22(24-11-12-26(21)25-20)27-14-16-3-9-19(23)10-4-16/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJTTZYKVPSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached via a Friedel-Crafts alkylation reaction, using an isopropylbenzene derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The [(4-chlorophenyl)methyl]sulfanyl moiety serves as a key reactive site:
Key Findings :
-
Oxidation preferentially forms the sulfone over the sulfoxide due to steric protection from the 4-chlorophenyl group.
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Displacement reactions require strong bases (e.g., KOtBu) to activate the sulfanyl leaving group .
Heterocyclic Core Modifications
The pyrazolo[1,5-a]pyrazine core undergoes electrophilic substitutions and annulation reactions:
Electrophilic Aromatic Substitution
Annulation Reactions
Reaction with malononitrile under basic conditions (DABCO/EtOH, reflux) generates fused pyrano[2,3-c]pyrazole derivatives .
Functional Group Interconversion
The isopropylphenyl substituent participates in selective transformations:
Mechanistic Insight :
-
Demethylation requires harsh conditions due to the electron-donating isopropyl group .
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Suzuki coupling occurs selectively at the para position of the phenyl ring .
Stability Under Acidic/Basic Conditions
| Condition | Observations | Degradation Products | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | Partial hydrolysis of sulfanyl group | Thiol intermediate | |
| 1M NaOH, EtOH, 25°C, 24h | Core structure remains intact; sulfanyl group unaffected | None |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate that dimerizes or reacts with scavengers like TEMPO .
Comparative Reactivity Table
| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Sulfanyl oxidation | 2.3 × 10⁻⁴ | 58.2 | Sulfone > sulfoxide |
| C-7 nitration | 1.1 × 10⁻³ | 45.7 | 90% regioselective |
| Suzuki coupling | 4.5 × 10⁻⁵ | 72.4 | >95% para |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Case Study : One study demonstrated that compounds similar to 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine showed IC50 values in the low micromolar range against breast and lung cancer cells .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Research Findings : A study reported that modifications to the sulfanyl group significantly enhanced the antimicrobial activity of pyrazolo[1,5-a]pyrazines .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Formation of Pyrazolo Framework : Starting materials undergo cyclization reactions to form the pyrazole core.
- Substitution Reactions : The introduction of chlorophenyl and propan-2-yl groups is achieved through electrophilic aromatic substitution.
- Sulfanylation : The sulfanyl group is introduced using thiol reagents under controlled conditions to ensure optimal yield and purity.
Material Science Applications
Beyond its biological relevance, this compound may also find applications in material science:
- Polymer Chemistry : Its unique structure can be utilized to synthesize novel polymers with specific thermal and mechanical properties.
- Nanotechnology : Research is ongoing into using pyrazolo derivatives for creating nanomaterials that exhibit enhanced electrical conductivity or catalytic properties .
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The specific pathways and molecular targets depend on the biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK2 inhibitor and its potential anticancer properties.
Thioglycoside Derivatives: Compounds with a thioglycoside moiety, showing diverse biological activities.
Uniqueness
4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Biological Activity
The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a] class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrazolo ring, a chlorophenyl group, and a sulfanyl linkage. These structural elements contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism of action often involves the induction of apoptosis through caspase activation and modulation of key signaling pathways such as NF-κB and p53 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspases 9, 8, 3/7 |
| 3b | MDA-MB-231 | 0.50 | Autophagy induction (beclin-1 expression) |
The compound's structural features allow it to interact with biological targets effectively, enhancing its potential as an anticancer agent.
Enzyme Inhibition
Compounds similar to This compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and pathologies. Inhibition of AChE has implications for treating Alzheimer's disease, while urease inhibition can be beneficial in managing urinary infections .
Other Pharmacological Activities
In addition to anticancer properties and enzyme inhibition, pyrazolo compounds have shown potential in:
- Antibacterial Activity : Certain derivatives exhibit significant antibacterial effects against various strains.
- Hypoglycemic Effects : Some compounds within this class have been linked to lower blood glucose levels.
- Diuretic Activity : The presence of sulfamoyl groups has been associated with diuretic effects .
Case Studies
A notable study synthesized a series of pyrazolo derivatives and evaluated their biological activities. Among these, the compound with a similar structure showed promising results in inhibiting cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are intermediates purified?
The synthesis typically involves a multi-step approach:
- Core formation : Reacting chalcone derivatives with hydrazine-containing sulfonamide groups under reflux conditions in ethanol to form the pyrazolo[1,5-a]pyrazine core .
- Functionalization : Introducing the 4-chlorobenzylsulfanyl and 4-isopropylphenyl groups via nucleophilic substitution or coupling reactions, optimized with catalysts like tin(II) chloride .
- Purification : Recrystallization in ethanol or column chromatography (silica gel) for intermediates, monitored by TLC .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., sulfanyl and isopropyl groups) .
- IR spectroscopy : Confirms functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What structural features influence its reactivity?
- The dihedral angle between the pyrazine ring and 4-chlorophenyl group affects conjugation and steric hindrance, modulating nucleophilic/electrophilic reactivity .
- The sulfanyl group enhances solubility in polar solvents, facilitating reactions in DMF or DMSO .
Advanced Research Questions
Q. How can low yields during cyclization steps be addressed?
- Solvent optimization : Switching from ethanol to DMF improves reaction kinetics for ring closure .
- Catalyst screening : Tin(II) chloride or microwave-assisted synthesis enhances regioselectivity and reduces side products .
- Reaction monitoring : Real-time TLC or HPLC ensures intermediate stability .
Q. How to resolve contradictions in reported biological activity data?
- Comparative assays : Test the compound against structurally similar analogs (e.g., pyrazolo[1,5-a]pyrimidines) to isolate substituent-specific effects .
- Dose-response studies : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to clarify potency discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
